molecular formula C9H17NO B13470983 N-methyl-2-oxaspiro[3.5]nonan-7-amine

N-methyl-2-oxaspiro[3.5]nonan-7-amine

Cat. No.: B13470983
M. Wt: 155.24 g/mol
InChI Key: TUKJXBVHICRSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-oxaspiro[3.5]nonan-7-amine ( 2901085-22-9) is a spirocyclic chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound features a spirocyclic architecture that integrates oxetane and amine functionalities into a three-dimensional structure. Spirocyclic scaffolds like the 2-oxa-7-azaspiro[3.5]nonane core are recognized in medicinal chemistry as valuable, metabolically robust alternatives to common motifs like morpholine, and they can be fused onto other heterocycles to create novel ring systems . The incorporation of an N-methyl amine group is a pharmacologically relevant feature, as N-methylation of amino acids and peptides is known to confer increased conformational rigidity, enhance membrane permeability, and improve protease resistance, which are critical properties in the development of therapeutic peptides . Researchers utilize this compound as a versatile synthetic building block. Its primary research value lies in drug discovery projects, particularly for the synthesis of more complex, three-dimensional molecules and for the exploration of structure-activity relationships. It is offered exclusively for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. References For sourcing information, please refer to the commercial supplier page . For background on the properties of spirocyclic oxetanes and N-methyl amines , see the relevant scientific literature.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-methyl-2-oxaspiro[3.5]nonan-7-amine

InChI

InChI=1S/C9H17NO/c1-10-8-2-4-9(5-3-8)6-11-7-9/h8,10H,2-7H2,1H3

InChI Key

TUKJXBVHICRSIM-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2(CC1)COC2

Origin of Product

United States

Preparation Methods

General Synthetic Routes to 2-oxaspiro[3.5]nonane Derivatives

The synthesis of 2-oxaspiro[3.5]nonane cores, which form the backbone of N-methyl-2-oxaspiro[3.5]nonan-7-amine, generally involves:

A prominent synthetic approach reported involves the following key steps:

Step Reaction Type Description
1 Preparation of spirocyclic oxetane core Starting from diethyl malonate derivatives and halogenated amines, followed by lithium aluminum hydride reduction to diols, then mesylation and intramolecular ring closure to form the oxetane ring.
2 Deprotection and salt formation Removal of tosyl protecting groups and formation of oxalate salts to stabilize the amine intermediate.
3 Introduction of amine functionality Reduction of nitro groups to amines using iron and ammonium chloride, or direct amination via nucleophilic substitution.
4 N-Methylation Alkylation of the primary amine with methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction) to afford N-methyl derivatives (common in tertiary amine synthesis).

Specific Methodologies for this compound

While direct literature on this compound is limited, extrapolation from closely related compounds such as 7-oxaspiro[3.5]nonan-2-amine and their derivatives provides insight:

  • Starting Material: 7-oxaspiro[3.5]nonan-2-amine or its salt forms.
  • N-Methylation Procedure: Treatment with methyl iodide or formaldehyde/formic acid under controlled conditions to selectively methylate the amine nitrogen without affecting the spirocyclic ring.
  • Purification: Chromatographic methods (flash chromatography) or crystallization from appropriate solvents are used to isolate pure N-methyl derivatives.

Photocatalytic and Flow Chemistry Approaches

Recent advances include:

These methods offer advantages in terms of reaction time (minutes scale), scalability (gram to decagram scale), and yield (up to 70% isolated yield).

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Scale Advantages Limitations
Lithium aluminum hydride reduction + mesylation/ring closure Diethyl malonate derivatives, LiAlH4, mesyl chloride ~70-90 Gram scale High yield, well-established Multi-step, moisture sensitive
N-Methylation via methyl iodide or Eschweiler–Clarke Methyl iodide or formaldehyde/formic acid 80-90 Milligram to gram scale Selective N-methylation Requires careful control to avoid over-alkylation
Photocatalytic flow synthesis N-allylsulfonamides, 1,3-dibromo-5,5′-dimethylhydantoin, UV light ~70 Decagram scale Fast, scalable, mild conditions Requires specialized equipment

Research Findings and Notes

  • The photocatalytic approach to N-centered radical formation allows efficient spirocycle assembly and N-substitution in a continuous flow reactor, demonstrating potential for industrial application.
  • The lithium aluminum hydride reduction followed by ring closure is a classical route to the oxaspiro core, enabling further functionalization.
  • N-Methylation is typically achieved post-amine formation, with the Eschweiler–Clarke reaction being a mild and selective method that avoids harsh alkylating agents.
  • The stability of N-haloamine intermediates is critical in flow synthesis to avoid decomposition; in situ generation and immediate consumption are strategies to mitigate this.
  • Crystallographic studies confirm the structure of related spirocyclic amines and their derivatives, ensuring the integrity of the spiro ring system during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxaspiro[3.5]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane and tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-2-oxaspiro[3.5]nonan-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-oxaspiro[3.5]nonan-7-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-2-oxaspiro[3.5]nonan-7-amine with structurally related spirocyclic amines, focusing on molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound C₇H₁₃NO 155.24 N-methylated secondary amine; 2-oxaspiro ring Building block for CNS-targeting ligands; potential opioid or serotonin receptor modulation .
2-oxaspiro[3.5]nonan-7-amine C₈H₁₅NO 141.21 Primary amine; lacks N-methyl group Intermediate for reductive alkylation; used in synthesis of opioid agonists .
2,5-dioxaspiro[3.5]nonan-7-amine C₇H₁₃NO₂ 143.19 Two oxygen atoms in the spiro ring; increased polarity Predicted collision cross-section (CCS) of 129.7 Ų (ESI+); limited biological data .
spiro[3.5]nonan-7-amine C₉H₁₇N 139.24 No oxygen in the spiro ring; purely hydrocarbon framework Higher logP (2.75) suggests greater lipophilicity; used in materials science .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₃NO₂ 227.25 Aza-spiro ring with ketone and phenyl substituents Explored in advanced pharmaceutical research; safety data pending .

Key Differences:

Functional Groups :

  • The N-methyl group in the target compound reduces steric hindrance compared to bulkier substitutions (e.g., ethyl or propyl in opioid derivatives ).
  • Oxygen vs. Nitrogen : The 2-oxaspiro ring (oxygen) enhances polarity relative to aza-spiro analogs (e.g., 2-azaspiro derivatives in 5-HT3 antagonists ).

Physicochemical Properties: The 2-oxaspiro framework improves aqueous solubility compared to non-oxygenated spiro compounds (e.g., spiro[3.5]nonan-7-amine) . Molecular Weight: The N-methyl derivative (155.24 g/mol) is heavier than the primary amine analog (141.21 g/mol), influencing pharmacokinetics .

Biological Activity: this compound is structurally analogous to intermediates in opioid agonist synthesis (e.g., 4β-methyl-5-(3-hydroxyphenyl)morphan derivatives) but lacks the aromatic pharmacophore critical for opioid receptor binding . Compared to azabicyclo derivatives (e.g., 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine), the spirocyclic framework may offer improved metabolic stability due to reduced ring strain .

Research Findings and Data

Predicted Properties:

  • Collision Cross-Section (CCS): While direct CCS data for the target compound are unavailable, the structurally similar 2,5-dioxaspiro[3.5]nonan-7-amine has a predicted CCS of 129.7 Ų (ESI+), suggesting moderate size and polarity .

Biological Activity

N-methyl-2-oxaspiro[3.5]nonan-7-amine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which allow for the synthesis of derivatives with potentially enhanced biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular functions such as proliferation, apoptosis, and differentiation. The exact molecular targets remain to be fully elucidated; however, studies suggest that the compound may interact with proteins involved in oncogenic signaling pathways, particularly those associated with the RAS family of proteins .

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, particularly those harboring KRAS mutations. For instance, a related compound showed a dose-dependent antitumor effect in xenograft mouse models, indicating potential for therapeutic applications in oncology .
  • Inhibitory Effects on Enzymes : The compound has been evaluated for its ability to inhibit specific enzymes implicated in cancer progression. Structural optimization has led to the identification of derivatives that effectively bind to KRAS G12C mutations, showcasing its potential as a covalent inhibitor in targeted cancer therapies .
  • Interactions with Biomolecules : The spirocyclic structure may enhance binding affinity to various biomolecules, influencing their functional dynamics. The amine group can form hydrogen bonds with target proteins, which is crucial for its biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityDose-dependent inhibition of cancer cell lines
Enzyme InhibitionCovalent binding to KRAS G12C
Biomolecular InteractionsFormation of hydrogen bonds with target proteins

Case Study: Antitumor Efficacy

A notable case study involved the evaluation of a derivative of this compound in an NCI-H1373 xenograft mouse model. The study reported significant tumor regression following subcutaneous administration of the compound, demonstrating its potential as a therapeutic agent against solid tumors associated with KRAS mutations .

Future Directions

Research into this compound is ongoing, with a focus on:

  • Structural Optimization : Enhancing the efficacy and selectivity of derivatives through structural modifications.
  • Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound exerts its biological effects.
  • Clinical Applications : Exploring potential therapeutic applications in oncology and other fields where targeted inhibition of specific pathways is beneficial.

Q & A

Q. What are the common synthetic routes for N-methyl-2-oxaspiro[3.5]nonan-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthetic routes often involve annulation of smaller rings or spirocyclization. Key steps include:
  • Ring-closing strategies : Use of transition-metal catalysts (e.g., Pd) for intramolecular coupling .
  • Amine protection : Boc or Fmoc groups to prevent side reactions during spirocyclic amine formation .
  • Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (60–100°C) to enhance yield. Continuous flow chemistry may improve safety and scalability .
Reaction StepReagents/ConditionsYield (%)Reference
SpirocyclizationPd(OAc)₂, PPh₃, 80°C65–75
N-MethylationCH₃I, K₂CO₃, DMF85

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Use NMR (¹H, ¹³C) to confirm spirocyclic geometry and methylamine substitution:
  • ¹H NMR : Look for split signals due to restricted rotation (e.g., δ 2.7–3.1 ppm for N-CH₃) .
  • X-ray crystallography : Resolve absolute configuration, critical for enantiomer-specific bioactivity .
  • IR spectroscopy : Detect carbonyl or ether linkages (e.g., 1650–1720 cm⁻¹ for amides) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Light sensitivity : Amber vials reduce photodegradation of the spirocyclic system .
  • Impurity monitoring : Regular HPLC-MS checks for nitrosamine formation (see advanced questions) .

Advanced Research Questions

Q. How can researchers assess the risk of nitrosamine formation in this compound?

  • Methodological Answer : Follow ICH M7(R2) guidelines:
  • Nitrosation assays : Expose the compound to nitrosating agents (e.g., NaNO₂, pH 3–4) and quantify N-nitrosamines via LC-MS/MS .
  • Computational modeling : Use tools like Lhasa DEREK to predict structural alerts for nitrosamine formation .
  • Acceptable intake (AI) : For detected nitrosamines, ensure levels are <1 μg/day using validated USP or EDQM methods .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to control spiro center configuration .
  • Chromatography : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers; optimize mobile phase (hexane:IPA 90:10) .
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallize in chiral solvents (e.g., menthol) .

Q. How does this compound interact with biological targets?

  • Methodological Answer :
  • Receptor binding assays : Screen against GPCRs (e.g., 5-HT₃) using radioligand displacement (³H-GR65630) .
  • Molecular docking : Simulate binding to serotonin receptors using AutoDock Vina; prioritize poses with ΔG < –8 kcal/mol .
  • In vitro toxicity : Assess CYP450 inhibition (e.g., CYP3A4) to predict drug-drug interactions .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

  • Methodological Answer :
  • Solvent screening : Test in DMSO, EtOH, and aqueous buffers (pH 1–10). Note: Hydrophobicity increases with spiro ring size .
  • Dynamic light scattering (DLS) : Detect aggregation at high concentrations (>10 mM) .
  • Literature cross-check : Prioritize peer-reviewed studies over vendor data (e.g., PubChem over commercial catalogs) .

Analytical Best Practices

Q. Which analytical methods are recommended for quantifying trace impurities?

  • Methodological Answer :
  • HPLC-UV/HRMS : Use C18 columns (3.5 μm) with gradient elution (0.1% TFA in H₂O/MeCN) .
  • GC-MS : Derivatize with BSTFA for volatile impurities .
  • NMR spiking : Add authentic standards to confirm impurity identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.